molecular formula C10H10 B8658631 2-Ethenylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 135409-92-6

2-Ethenylbicyclo[4.2.0]octa-1,3,5-triene

Cat. No. B8658631
M. Wt: 130.19 g/mol
InChI Key: ZETZHGKAZZCCRL-UHFFFAOYSA-N
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Patent
US09209067B2

Procedure details

To a 500 mL round bottom neck flask was added methyltriphenylphosphonium bromide 1.1 (48.6 g, 136.2 mmol), 220 mL of anhydrous THF, and the solution was cooled to −78 C. n-BuLi (2.5 M in hexane, 52.8 mL, 132 mmol) was added dropwise, and the reaction mixture was allowed to warm to room temperature. The yellow-orange solution was cooled to −78 C, and the aldehyde 1.2 (14.32 g, 108.4 mmol), diluted in anhydrous THF (70 mL) added slowly. The mixture was warmed to room temperature and stirring continued for 2 h. The reaction was treated sequentially with saturated NH4Cl and saturated NaHCO3 solution and the crude product was filtered over Celite, washed with diethyl ether/hexane (1:1), and evaporated to dryness (no heat) to give the crude product. Further purification by column chromatography using 5% diethyl ether/hexane as eluting solvents followed by vacuum distillation (75 C, 1.0 mm) gave the pure 4-Vinylbenzocyclobutene 1.3 as a colorless liquid (11 g, 78%). 1H NMR (300 MHz, CDCl3): δ 7.26 (d, 1H), 7.20 (s, 1H), 7.04 (d, 1H), 6.74 (dd, 1H), 5.70 (d, 1H), 5.20 (d, 1H), 3.19 (s, 4H).
Quantity
52.8 mL
Type
reactant
Reaction Step One
Quantity
14.32 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
48.6 g
Type
catalyst
Reaction Step Four
Name
Quantity
220 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].C1[C:11]2[CH:12]=[CH:13][C:10]=2[CH:9]=[C:8](C=O)C=1.[NH4+].[Cl-].C([O-])(O)=O.[Na+]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH:4]([C:3]1[CH:2]=[CH:8][CH:9]=[C:10]2[CH2:13][CH2:12][C:11]=12)=[CH2:5] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
52.8 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
14.32 g
Type
reactant
Smiles
C1=CC(=CC2=C1C=C2)C=O
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
48.6 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
220 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to −78 C
TEMPERATURE
Type
TEMPERATURE
Details
The yellow-orange solution was cooled to −78 C
ADDITION
Type
ADDITION
Details
added slowly
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
FILTRATION
Type
FILTRATION
Details
the crude product was filtered over Celite
WASH
Type
WASH
Details
washed with diethyl ether/hexane (1:1)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (
TEMPERATURE
Type
TEMPERATURE
Details
no heat)
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Further purification by column chromatography
WASH
Type
WASH
Details
as eluting solvents
DISTILLATION
Type
DISTILLATION
Details
followed by vacuum distillation (75 C, 1.0 mm)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=C)C1=C2C(CC2)=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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